Elsulfavirine

Vue d'ensemble

Description

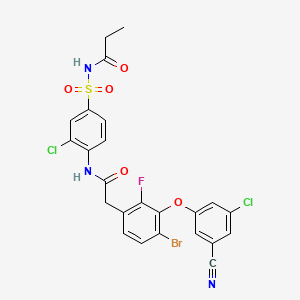

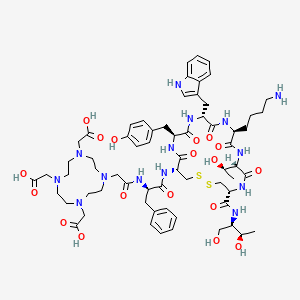

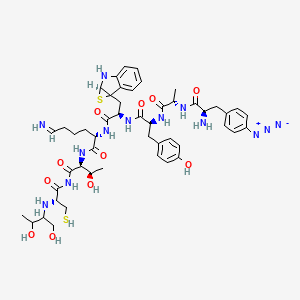

Elsulfavirine (also known as Elpida or VM 1500) is a new-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Viriom for the treatment and prevention of human immunodeficiency virus (HIV) infections . It is a prodrug of the active compound VM-1500A, a small molecule selective NNRTI .

Molecular Structure Analysis

This compound belongs to the class of organic compounds known as bromodiphenyl ethers . These are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .Chemical Reactions Analysis

This compound is a prodrug, which means it undergoes metabolic reactions in the body to be converted into its active form, VM-1500A .Physical And Chemical Properties Analysis

The molecular weight of this compound is 629.280 g·mol−1 . The elemental composition is C: 45.81%, H: 2.72%, Br: 12.70%, Cl: 11.27%, F: 3.02%, N: 6.68%, O: 12.71%, S: 5.09% .Applications De Recherche Scientifique

Elsulfavirine : Analyse exhaustive des applications de la recherche scientifique

Traitement du VIH : this compound est principalement utilisée comme traitement des infections à VIH-1. Elle fonctionne comme un inhibiteur non nucléosidique de la transcriptase inverse (INNTI), empêchant la réplication du VIH dans l’organisme. Elle a été approuvée pour une utilisation en Russie et au Kazakhstan et est en cours d’examen pour une approbation dans d’autres pays .

Prévention du VIH : Des recherches sont en cours pour explorer le potentiel d’this compound dans la prévention des infections à VIH. Ces recherches comprennent des études sur des formulations à libération prolongée par voie orale, une fois par semaine, et des formulations injectables à action prolongée de son métabolite actif, le VM-1500A .

Traitement de la COVID-19 : this compound est à l’étude comme option de traitement de la COVID-19. Une étude clinique de phase 2 évalue son efficacité contre le virus, ce qui pourrait conduire à de nouvelles stratégies thérapeutiques pour gérer la pandémie .

Formulations à action prolongée : Le développement de formulations injectables à action prolongée du métabolite actif d’this compound, le VM-1500A, en est aux stades précliniques. Ces formulations visent à fournir une protection ou un traitement prolongé contre le VIH avec une fréquence d’administration moindre .

Approbations et études mondiales : this compound a été soumise pour approbation de la mise sur le marché dans de nombreux pays d’Asie du Sud-Est et de l’Est, ainsi qu’en Amérique latine. Sa portée mondiale s’étend à mesure que de plus en plus d’études confirment son efficacité et son innocuité .

Dosage et administration : La dose recommandée d’this compound pour le traitement des infections à VIH-1 est de 20 mg une fois par jour, prise 15 minutes avant les repas, sur la base des résultats d’un essai de 48 semaines .

Mécanisme D'action

Target of Action

Elsulfavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection . The primary target of this compound is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus .

Mode of Action

This compound is a prodrug, which means it is metabolized in the body to produce the active antiviral agent, desthis compound (also known as VM-1500A) . This compound binds to a specific site on the reverse transcriptase enzyme, inducing conformational changes that inhibit its activity . As a result, the process of converting viral RNA into DNA is disrupted, leading to a reduction in viral replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This disruption in the replication cycle leads to a decrease in the production of new virus particles .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. It is known that this compound is a prodrug, which means it is metabolized in the body to produce the active antiviral agent, desthis compound . The recommended dosage of this compound is 20 mg once daily, taken 15 minutes before meals . The half-life of the active metabolite, VM-1500A, is approximately 8.8 to 8.9 days .

Result of Action

The primary result of this compound’s action is a reduction in the replication of the HIV virus. By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, disrupting the replication cycle of the virus . This leads to a decrease in the production of new virus particles, reducing the viral load in the body .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact the effectiveness of this compound. Currently, this compound is used in antiretroviral therapy regimens in combination with other drugs such as lamivudine (or emtricitabine) and tenofovir . Furthermore, the development of viral resistance to the drug can also affect its efficacy .

Safety and Hazards

Elsulfavirine is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Elsulfavirine received its first global approval in Russia in June 2017 for the treatment of HIV-1 infections in combination with other antiretroviral medicines . Currently, it is used in antiretroviral therapy regimens in the Russian Federation, which includes the combination of this compound with lamivudine (or emtricitabine) and tenofovir . Long-acting injectable formulations of this compound and desthis compound are under investigation . In addition, Roche is investigating the use of this compound for the treatment of COVID-19 and it is currently in Phase II clinical trials for this possible indication .

Propriétés

IUPAC Name |

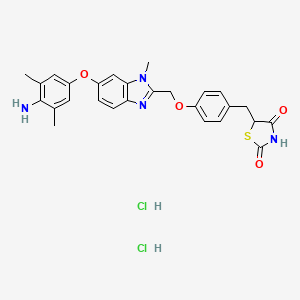

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTDEARCBRNRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrCl2FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868046-19-9 | |

| Record name | Elsulfavirine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elsulfavirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELSULFAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

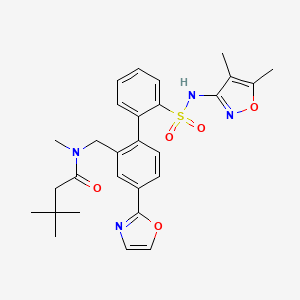

![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)